molecular formula C11H15F3N2O B12838365 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Cat. No.: B12838365
M. Wt: 248.24 g/mol
InChI Key: CTJCKCGHCLWJMP-UHFFFAOYSA-N
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Description

3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a trifluoromethyl group attached to a decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves the reaction of 4-oxo-4-phenylbutanoic acid with 1,2-phenylenediamine in anhydrous benzene. The mixture is boiled while continuously distilling off the azeotropic mixture with formed water over 5 hours . Another method involves the nitrosylation of previously synthesized 3a-substituted 2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones in the reaction of 5R-3H-furan-2-ones with 1,2-diaminobenzene at 0–5 °C in aqueous acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. For instance, the nitrosylation reaction suggests that the compound can interact with electrophilic reagents, leading to the formation of nitroso derivatives through a Fischer-Hepp rearrangement under acid catalysis conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

3a-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C11H15F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h7-8,15H,1-6H2

InChI Key

CTJCKCGHCLWJMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC3(N2C(=O)CC3)C(F)(F)F

Origin of Product

United States

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